molecular formula C16H26N4O2 B15298883 N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide

Cat. No.: B15298883
M. Wt: 306.40 g/mol
InChI Key: CUYIVYGWYZOZCL-UHFFFAOYSA-N
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Description

It has a molecular formula of C16H26N4O2 and a molecular weight of 306.4. This compound is particularly noted for its role in scientific research, especially in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide typically involves the reaction of 4,6-dimethyl-2-(morpholin-4-yl)pyrimidine with hexanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can also be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanoic acid, while reduction may produce N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamine .

Scientific Research Applications

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to changes in cellular behavior. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-proliferative effects.

Comparison with Similar Compounds

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide can be compared with other similar compounds, such as:

  • N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]butanamide
  • N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]pentanamide

These compounds share a similar pyrimidine core structure but differ in the length of the alkyl chain attached to the amide group. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical properties and biological activities.

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)hexanamide

InChI

InChI=1S/C16H26N4O2/c1-4-5-6-7-14(21)19-15-12(2)17-16(18-13(15)3)20-8-10-22-11-9-20/h4-11H2,1-3H3,(H,19,21)

InChI Key

CUYIVYGWYZOZCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=C(N=C(N=C1C)N2CCOCC2)C

Origin of Product

United States

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